(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid
Description
(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid is a complex organic compound that features both an imidazole ring and an amino acid structure
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-7(2)9(11(16)17)13-10(15)8-5-12-6-14(8)3/h5-7,9H,4H2,1-3H3,(H,13,15)(H,16,17)/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCVEWQQSDOWSK-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CN=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CN=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid typically involves the formation of the imidazole ring followed by the incorporation of the amino acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then further functionalized . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the carbonyl group results in the corresponding alcohol .
Scientific Research Applications
(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical processes. The amino acid moiety allows the compound to interact with proteins and other biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing amino acids and derivatives, such as:
- (2S,3S)-3-formyl-2-[(4-methylphenyl)sulfonyl]aminomethylpentanoic acid
- (2S,3S)-3-formyl-2-[(4-nitrophenyl)sulfonyl]aminomethylpentanoic acid
Uniqueness
What sets (2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid apart is its specific substitution pattern on the imidazole ring and the presence of the methyl group on the amino acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
